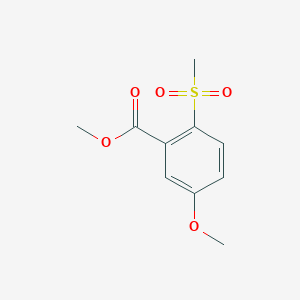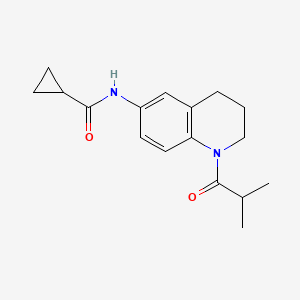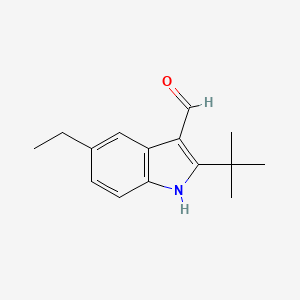
Methyl 2-methanesulfonyl-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methanesulfonyl-5-methoxybenzoate is a chemical compound with the molecular formula C10H12O5S . It is an impurity of Tiapride, a D2 and D3 dopamine receptor antagonist, and an antipsychotic drug predominantly used in the pharmacotherapy of patients with dementia .
Molecular Structure Analysis
The linear formula of Methyl 2-methanesulfonyl-5-methoxybenzoate is C10H12O5S . Unfortunately, specific details about its molecular structure are not available in the searched resources.Physical And Chemical Properties Analysis
Methyl 2-methanesulfonyl-5-methoxybenzoate has a molecular weight of 244.26 . Further physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Oxidation Processes
Methyl 2-methanesulfonyl-5-methoxybenzoate's applications in scientific research include oxidation processes. Ogura, Suzuki, and Tsuchihashi (1980) demonstrated the oxidation of methyl (methylthio)methyl sulfoxide, which produced bis(methylsulfinyl)methane in high yield under certain conditions. This study highlights the chemical's potential in oxidation reactions and the synthesis of sulfoxides and sulfones (Ogura, Suzuki, & Tsuchihashi, 1980).
Anaerobic Metabolism Research
In anaerobic metabolism research, Roberts, Fedorak, and Hrudey (1990) explored the metabolism of m-cresol by methanogenic cultures, indicating the role of methyl 2-methanesulfonyl-5-methoxybenzoate in studying CO2 incorporation and the formation of aromatic acids in an anaerobic environment (Roberts, Fedorak, & Hrudey, 1990).
Radical Reactions
A study by An, Zheng, and Wu (2014) involved a three-component reaction including sulfur dioxide, which results in the formation of methanesulfonohydrazides. This research showcases the application of the chemical in radical processes and the synthesis of complex organic compounds (An, Zheng, & Wu, 2014).
Sulfhydryl Group Studies
Ellman's (1959) study on tissue sulfhydryl groups, involving the synthesis of water-soluble aromatic disulfides, reflects the relevance of methyl 2-methanesulfonyl-5-methoxybenzoate in biochemistry, particularly in understanding the role and behavior of sulfhydryl groups in biological materials (Ellman, 1959).
Environmental Microbiology
Research by Bak and Finster (1993) on the formation of dimethylsulfide and methanethiol from methoxylated aromatic compounds and inorganic sulfide by anaerobic bacteria demonstrates the chemical's application in studying environmental microbiology and sulfur compound formation (Bak & Finster, 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-14-7-4-5-9(16(3,12)13)8(6-7)10(11)15-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBRMRWVMDMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methanesulfonyl-5-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2896548.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)
![3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea](/img/structure/B2896550.png)


![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896556.png)


![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)
